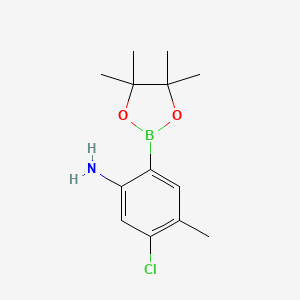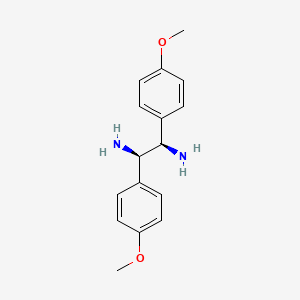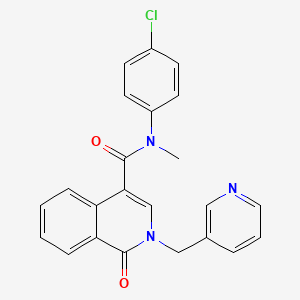
(4-(Tert-butyl)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Tert-butyl)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione, commonly known as TBPMTM, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBPMTM is a thioamide compound that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
TBPMTM has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. TBPMTM has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal properties, making it a promising compound for the development of new antibiotics.
作用機序
The mechanism of action of TBPMTM is not well understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. TBPMTM has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
TBPMTM has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the AKT pathway. TBPMTM has been found to have low toxicity and is well tolerated in animal studies, making it a promising compound for further research.
実験室実験の利点と制限
TBPMTM has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity and high stability. TBPMTM has been found to be effective in inhibiting the growth of cancer cells and bacteria, making it a promising compound for further research in these areas. However, TBPMTM has some limitations for lab experiments. Its mechanism of action is not well understood, and more research is needed to fully elucidate its effects. Additionally, TBPMTM has not been extensively studied in vivo, and more research is needed to determine its efficacy and safety in animal models.
将来の方向性
There are several future directions for research on TBPMTM. One area of research could focus on further elucidating its mechanism of action and identifying the specific enzymes and proteins that it targets. Another area of research could focus on testing TBPMTM in animal models to determine its efficacy and safety in vivo. Additionally, TBPMTM could be further developed as a potential therapeutic agent for the treatment of cancer and bacterial infections. Overall, TBPMTM is a promising compound that has the potential to make significant contributions to various fields of scientific research.
合成法
TBPMTM is a thioamide compound that has been synthesized using a unique method. The synthesis of TBPMTM involves the reaction of 4-(tert-butyl)benzaldehyde and 4-(m-tolyl)piperazine with Lawesson's reagent. The reaction is carried out in the presence of a solvent, such as dichloromethane, and the resulting TBPMTM compound is obtained in good yield after purification. The synthesis method of TBPMTM is simple and efficient, making it an attractive compound for further research.
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2S/c1-17-6-5-7-20(16-17)23-12-14-24(15-13-23)21(25)18-8-10-19(11-9-18)22(2,3)4/h5-11,16H,12-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWGZXWEQJQEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)
![1,3-Dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2403929.png)



![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)
![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)